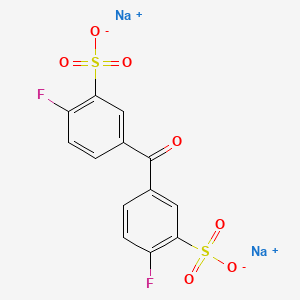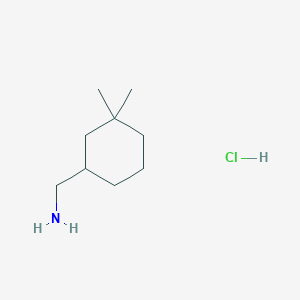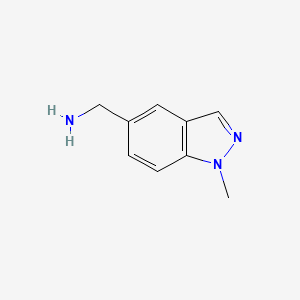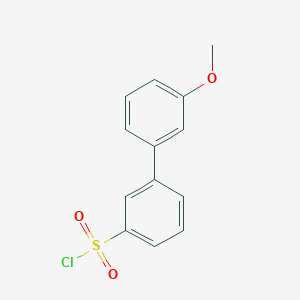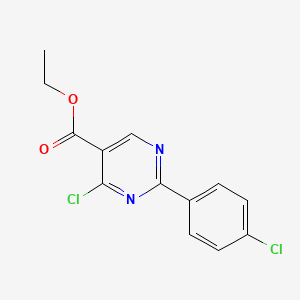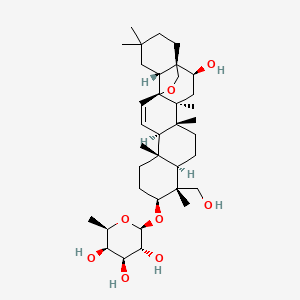
Prosaikogénine F
Vue d'ensemble
Description
(2R,3R,4S,5R,6R)-2-[[(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-Hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol is a natural product found in Bupleurum chinense, Bupleurum marginatum, and Clinopodium chinense with data available.
Applications De Recherche Scientifique
La Prosaikogénine F, connue sous son nom chimique complexe (2R,3R,4S,5R,6R)-2-[[(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-Hydroxy-9-(hydroxyméthyl)-4,5,9,13,20,20-hexaméthyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tétracos-15-én-10-yl]oxy]-6-méthyloxane-3,4,5-triol, a plusieurs applications dans la recherche scientifique. Voici une analyse complète axée sur des applications uniques :
Recherche anti-cancéreuse
La this compound a été étudiée pour ses effets anti-cancéreux. Des études ont montré qu’elle pouvait inhiber de manière significative la croissance de lignées de cellules cancéreuses du côlon humain . Les valeurs IC50 de la this compound sur les cellules cancéreuses HCT 116 suggèrent un effet anti-cancéreux significatif .
Propriétés pharmacologiques
Les saikosaponines sont connues pour leurs activités biologiques et pharmacologiques. La this compound est associée à divers effets pharmacologiques, notamment :
Hydrolyse enzymatique
La this compound peut être produite par hydrolyse enzymatique recombinante de la Saikosaponnine . Ce processus est important pour obtenir des composés de haute pureté à des fins de recherche et d’utilisation thérapeutique potentielle.
Mécanisme D'action
Target of Action
Prosaikogenin F, also known as (2R,3R,4S,5R,6R)-2-[[(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-Hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol, primarily targets cancer cells . The compound has been shown to have stronger anti-cancer bioactivity than saikosaponin A .
Mode of Action
The interaction of Prosaikogenin F with its targets results in the inhibition of cancer cell growth . The compound is a secondary glycoside of saikosaponin A, and its anti-cancer effects are achieved through its interaction with cancer cells .
Biochemical Pathways
Prosaikogenin F affects the biochemical pathways involved in cancer cell proliferation . The compound is produced by the enzymatic hydrolysis of saikosaponin A and D, which are converted into saikogenin F via Prosaikogenin F . This process affects the biochemical pathways that regulate cancer cell growth and proliferation .
Pharmacokinetics
It is known that the compound is produced by the enzymatic hydrolysis of saikosaponin a and d This process could potentially influence the bioavailability of the compound
Result of Action
The molecular and cellular effects of Prosaikogenin F’s action include the inhibition of cancer cell growth . The compound has been shown to markedly inhibit the growth of the human colon cancer cell line HCT 116 .
Action Environment
The action, efficacy, and stability of Prosaikogenin F can be influenced by environmental factors such as pH conditions . For instance, the active chemical constituent of Prosaikogenin F is unstable under acidic conditions due to a 13,28-epoxy-ether moiety at the D ring of its aglycone . Therefore, the selection of a proper enzyme with high capacity is a vital step under strictly controlled pH conditions .
Analyse Biochimique
Biochemical Properties
Prosaikogenin F interacts with various enzymes, proteins, and other biomolecules. It is produced through the enzymatic hydrolysis of saikosaponins, specifically saikosaponin A and D . The enzymes BglPm and BglLk, cloned from Paenibacillus mucilaginosus and Lactobacillus koreensis, respectively, exhibit glycoside cleavage activity with saikosaponins .
Cellular Effects
Prosaikogenin F has been found to have significant effects on various types of cells, particularly cancer cells. In the human colon cancer cell line HCT 116, it markedly inhibits the growth of the cancer cells .
Molecular Mechanism
The molecular mechanism of Prosaikogenin F involves its interaction with biomolecules at the molecular level. It exerts its effects through enzyme transformation with high β-glycosidase activity .
Metabolic Pathways
Prosaikogenin F is involved in the metabolic pathways of saikosaponins. It is produced through the enzymatic hydrolysis of saikosaponins, specifically saikosaponin A and D .
Propriétés
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[[(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O8/c1-20-26(39)27(40)28(41)29(43-20)44-25-10-11-31(4)21(32(25,5)18-37)8-12-33(6)22(31)9-13-36-23-16-30(2,3)14-15-35(23,19-42-36)24(38)17-34(33,36)7/h9,13,20-29,37-41H,8,10-12,14-19H2,1-7H3/t20-,21-,22-,23-,24+,25+,26+,27+,28-,29+,31+,32+,33-,34+,35-,36+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSVJIGMYVWUJL-WMYDXDAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001316977 | |
| Record name | Prosaikogenin F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99365-20-5 | |
| Record name | Prosaikogenin F | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99365-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prosaikogenin F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



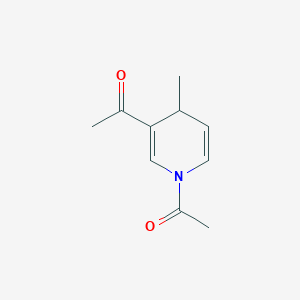
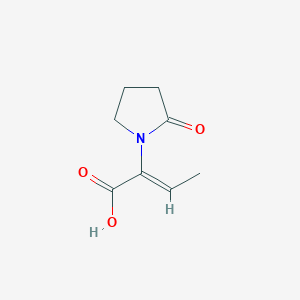

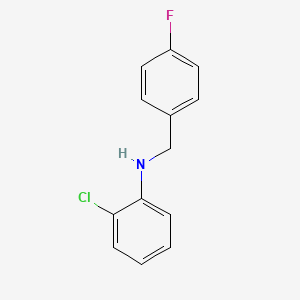

![3-Chlorobenzo[d]isoxazol-5-ol](/img/structure/B1647117.png)


